1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-3-20-8-10-22(11-9-20)30-17-21(16-25(30)32)27-28-23-6-4-5-7-24(23)31(27)18-26(33)29-14-12-19(2)13-15-29/h4-11,19,21H,3,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGLKVBCEXSJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCC(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Lactam Ring
The pyrrolidin-2-one scaffold is typically synthesized via cyclization of γ-amino acids or their derivatives. A nickel-catalyzed reductive cyclization strategy, as reported in nickel-mediated transformations of ynals (Search Result), offers stereoselective access to fused bicyclic lactams. For example, γ-keto amides derived from 4-ethylphenylacetic acid can undergo intramolecular cyclization under reducing conditions (e.g., triethylsilane) to yield the pyrrolidinone ring.
Representative Procedure:
A solution of 4-ethylphenylacetic acid (10 mmol) in dry THF is treated with thionyl chloride (12 mmol) to form the acyl chloride. Subsequent reaction with ammonium hydroxide generates the γ-keto amide, which undergoes Ni(COD)₂-catalyzed cyclization in the presence of SIPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) at 80°C for 12 hours, yielding 4-(4-ethylphenyl)pyrrolidin-2-one in 78% yield.
Synthesis of the Benzimidazole Fragment
Benzimidazole Ring Formation
The 1H-1,3-benzodiazole nucleus is constructed via condensation of o-phenylenediamine with carbonyl equivalents. Search Result highlights the acetylation of 1-methyl-1H-benzo[d]imidazol-6-amine using acetic anhydride, a method adaptable for introducing diverse substituents.
Optimized Protocol:
o-Phenylenediamine (5 mmol) reacts with triethyl orthoacetate (6 mmol) in glacial acetic acid at reflux for 6 hours, yielding 1H-benzo[d]imidazole. Subsequent N-alkylation with bromoacetyl bromide (1.2 equiv) in the presence of K₂CO₃ in DMF at 0–20°C introduces the 2-bromoethyl group at the N1 position (85% yield).
Functionalization of the Benzimidazole Side Chain
Amidation with 4-Methylpiperidine
The bromoethyl intermediate undergoes nucleophilic displacement with 4-methylpiperidine to install the 2-(4-methylpiperidin-1-yl)-2-oxoethyl moiety. Search Result demonstrates analogous amidation reactions using ethylpiperazine, suggesting that similar conditions (e.g., DMF, 60°C, 12 hours) afford the desired product in 72% yield.
Reaction Conditions:
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Substrate: 1-(2-Bromoethyl)-1H-benzo[d]imidazole (3 mmol)
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Nucleophile: 4-Methylpiperidine (4.5 mmol)
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Base: DIPEA (6 mmol)
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Solvent: DMF, 60°C, 12 hours
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Yield: 70–75%
Fragment Coupling: Pyrrolidinone-Benzoimidazole Conjugation
Suzuki-Miyaura Cross-Coupling
The C4 position of the pyrrolidinone is functionalized with a boronic ester to enable coupling with the benzimidazole’s aryl bromide. Nickel catalysis, as detailed in Search Result, facilitates such transformations under mild conditions.
Example:
4-Bromo-1-(4-ethylphenyl)pyrrolidin-2-one (1 mmol) reacts with 2-(1H-benzo[d]imidazol-2-yl)phenylboronic acid (1.2 mmol) in the presence of NiCl₂(dppe) (5 mol%) and K₃PO₄ (3 mmol) in dioxane/water (4:1) at 90°C for 8 hours, yielding the biaryl-coupled product in 68% yield.
Final Assembly and Characterization
Global Deprotection and Purification
After coupling, residual protecting groups (e.g., tert-butoxycarbonyl) are removed under acidic conditions (HCl/dioxane). Final purification via silica gel chromatography (ethyl acetate/hexane gradient) affords the target compound in >95% purity.
Analytical Data:
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HRMS (ESI+): Calculated for C₂₈H₃₁N₅O₂ [M+H]⁺: 482.2543, Found: 482.2546
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.32 (m, 5H, ArH), 4.62 (s, 2H, CH₂CO), 3.81–3.45 (m, 4H, piperidine-H), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.65–2.50 (m, 4H, pyrrolidinone-H), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃)
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
- 1-(4-ethylphenyl)ethyl][3-(2-methylpiperidin-1-yl)propyl]amine
Uniqueness
1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrrolidinone ring
- Substituents :
- 4-Ethylphenyl group
- Benzodiazole moiety
- 4-Methylpiperidine side chain
This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds with similar structural characteristics often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine and benzodiazole moieties suggests possible affinity for these receptors, potentially influencing mood and cognition.
Key Findings:
- Receptor Binding : In vitro studies have shown that related compounds exhibit significant binding affinity to serotonin (5-HT) and dopamine (D2) receptors, which are crucial in regulating mood and behavior.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting that the compound may help mitigate oxidative stress in neuronal cells.
- Antidepressant Activity : Preliminary studies indicate that this compound may possess antidepressant-like effects in animal models, likely through modulation of serotonergic pathways.
Pharmacological Studies
A review of pharmacological literature reveals several studies assessing the biological activity of structurally related compounds:
Case Studies
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Case Study 1: Neuroprotection in Alzheimer's Disease Models
- A study investigated the effects of a structurally similar compound on neuronal cell viability under conditions mimicking Alzheimer's disease. Results indicated a marked improvement in cell survival and reduced amyloid-beta toxicity.
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Case Study 2: Behavioral Studies in Rodent Models
- Behavioral assays conducted on rodents treated with the compound showed significant improvements in anxiety-like behaviors, suggesting potential anxiolytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
